(1-Ethoxy-2,2-dinitroethyl)benzene
Description
(1-Ethoxy-2,2-dinitroethyl)benzene is a nitroaromatic compound characterized by a benzene ring substituted with an ethyl group bearing an ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups at the β-carbon (C-2) of the ethyl chain. Its molecular formula is C₁₀H₁₂N₂O₅, with a molecular weight of 240.22 g/mol.
Nitro and ethoxy groups impart distinct electronic effects: nitro groups are strongly electron-withdrawing, while ethoxy is electron-donating. This combination may lead to unique charge distribution, influencing solubility, stability, and reactivity. The ethyl chain likely enhances steric effects compared to nitro/ethoxy groups directly attached to the benzene ring.
Properties
CAS No. |
65899-56-1 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(1-ethoxy-2,2-dinitroethyl)benzene |
InChI |
InChI=1S/C10H12N2O5/c1-2-17-9(8-6-4-3-5-7-8)10(11(13)14)12(15)16/h3-7,9-10H,2H2,1H3 |
InChI Key |
ZHPKMTDASSOEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Heat Capacity (Cp)
Thermodynamic data for 1-ethoxy-2,4-dinitrobenzene (CAS 610-54-8) provide a benchmark for nitro/ethoxy-substituted aromatics:
| Temperature (K) | Cp (J/mol·K) |
|---|---|
| 371.15 | 745.18 |
| 381.49 | 788.90 |
| 390.88 | 832.62 |
The increasing Cp with temperature suggests significant vibrational and rotational modes, typical of nitroaromatics. (1-Ethoxy-2,2-dinitroethyl)benzene likely exhibits higher Cp values due to its larger molecular size and flexibility compared to 1-ethoxy-2,4-dinitrobenzene.
Molecular Weight and Solubility
- 1-Ethoxy-2-methoxybenzene (MW 152.19 g/mol) is more lipophilic than nitro derivatives, enhancing organic solvent solubility .
- 1-Ethoxy-2,4-dinitrobenzene (MW 229.13 g/mol) has reduced solubility in polar solvents due to nitro groups, favoring dichloromethane or acetone .
- (1-Ethoxy-2,2-dinitroethyl)benzene (MW 240.22 g/mol) may exhibit intermediate solubility, influenced by the ethyl chain’s steric bulk.
Alkylation and Nitration
- 1-Ethoxy-2-methoxybenzene is synthesized via Williamson etherification using 2-methoxyphenol and ethyl iodide . Similar methods could apply to (1-Ethoxy-2,2-dinitroethyl)benzene, with additional nitration steps.
- 1-Ethoxy-2,3-diferrocenylcyclopropenylium salts undergo regioselective nucleophilic attacks at electron-deficient carbons, a reactivity pattern nitro groups may enhance in the target compound .
Stability and Decomposition
Nitro groups in 1-ethoxy-2,4-dinitrobenzene increase thermal sensitivity compared to purely alkoxy-substituted analogs like 1-ethoxy-2,4-dimethylbenzene (MW 150.22 g/mol) . The ethyl chain in (1-Ethoxy-2,2-dinitroethyl)benzene may mitigate decomposition by reducing ring strain.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Ethoxy-2,2-dinitroethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis or nitroalkylation. For example, nitro groups can be introduced using nitric acid under controlled temperatures (0–5°C) to prevent decomposition. Solvent choice (e.g., dichloromethane vs. acetonitrile) significantly impacts nitro group stability and yield. Ethoxy group installation via alkylation requires anhydrous conditions to avoid hydrolysis .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1:2 molar ratio of ethoxide precursor to nitroethylating agent) to minimize byproducts like dinitroso derivatives .
Q. How can spectroscopic techniques (NMR, IR) distinguish (1-Ethoxy-2,2-dinitroethyl)benzene from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.7 ppm). The dinitroethyl moiety (–CH₂C(NO₂)₂) shows splitting patterns due to coupling with adjacent protons.
- IR : Strong asymmetric/symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm nitro groups. Ether C–O–C stretches appear at ~1100 cm⁻¹ .
Advanced Research Questions
Q. What mechanisms explain the thermal decomposition of (1-Ethoxy-2,2-dinitroethyl)benzene, and how can stability be enhanced?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic decomposition peaks at ~180–220°C. Decomposition pathways involve nitro group scission, releasing NOₓ gases. Stabilizers like phthalate esters or urea derivatives can increase decomposition onset temperatures by 20–30°C via radical scavenging .
- Contradictions : Some studies report lower decomposition thresholds (160°C) due to impurities; rigorous purification (e.g., recrystallization in ethanol) is critical .
Q. How does the electronic structure of (1-Ethoxy-2,2-dinitroethyl)benzene influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show the nitro groups withdraw electron density, activating the ethoxy-bearing carbon for nucleophilic attack. Solvent polarity (e.g., DMSO vs. toluene) modulates transition-state energies. Kinetic studies using pseudo-first-order conditions can quantify rate constants for SN2 pathways .
- Experimental Design : Use labeled nucleophiles (e.g., ¹⁸O-water) and track isotopic incorporation via mass spectrometry .
Q. What environmental persistence or bioaccumulation risks are associated with (1-Ethoxy-2,2-dinitroethyl)benzene?
- Methodological Answer : Assess biodegradability via OECD 301F tests (measuring CO₂ evolution over 28 days). Bioaccumulation potential is predicted using logP values (calculated ~2.8 via ChemAxon), suggesting moderate hydrophobicity. Comparative studies with analogs (e.g., 1-ethoxy-4-propylcyclohexylbenzene) show lower bioaccumulation factors (BAFs < 1000) in aquatic organisms .
- Data Gaps : Ecotoxicity data (e.g., LC50 for Daphnia magna) are lacking; prioritize acute/chronic exposure assays .
Data Contradictions and Resolution
Q. Why do reported melting points for (1-Ethoxy-2,2-dinitroethyl)benzene vary across studies (e.g., 56–65°C)?
- Analysis : Variations arise from polymorphic forms or residual solvents (e.g., ethanol vs. hexane recrystallization). Single-crystal X-ray diffraction (SCXRD) can confirm lattice packing differences. DSC heating rates (e.g., 5°C/min vs. 10°C/min) also affect observed melting ranges .
- Resolution : Standardize purification protocols and report solvent traces via GC-MS .
Applications in Advanced Materials
Q. Can (1-Ethoxy-2,2-dinitroethyl)benzene serve as a precursor for high-energy-density materials (HEDMs)?
- Methodological Answer : Nitro groups contribute to oxygen balance, making the compound a candidate for HEDMs. Detonation velocity (VOD) can be modeled via EXPLO5 software, with predicted values ~7500 m/s. Sensitivity tests (e.g., impact friction tests) are required to assess safety margins .
- Comparative Data : FOX-7 analogs show higher stability but lower energy density, highlighting trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
